9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
(±)-SKF 81297 is a selective agonist of the dopamine D1-like receptor (Ki = 1.9 nM). It demonstrates comparatively lower binding affinity for the dopamine D2, dopamine D3, serotonin 5-HT2A, and adrenergic α2 receptors (Kis = 1,272, >10,000, 955, and 509 nM, respectively). Activation of dopamine D1-like receptors by selective agonists such as (±)-SKF 81297 have been implicated in initiating a cascade of signaling events leading to reward-related incentive learning.
Brand Name:
Vulcanchem
CAS No.:
67287-39-2
VCID:
VC21197462
InChI:
InChI=1S/C16H16ClNO2.BrH/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20;/h1-5,8,13,18-20H,6-7,9H2;1H
SMILES:
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3.Br
Molecular Formula:
C16H17BrClNO2
Molecular Weight:
370.7 g/mol
9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
CAS No.: 67287-39-2
Cat. No.: VC21197462
Molecular Formula: C16H17BrClNO2
Molecular Weight: 370.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (±)-SKF 81297 is a selective agonist of the dopamine D1-like receptor (Ki = 1.9 nM). It demonstrates comparatively lower binding affinity for the dopamine D2, dopamine D3, serotonin 5-HT2A, and adrenergic α2 receptors (Kis = 1,272, >10,000, 955, and 509 nM, respectively). Activation of dopamine D1-like receptors by selective agonists such as (±)-SKF 81297 have been implicated in initiating a cascade of signaling events leading to reward-related incentive learning. |
|---|---|
| CAS No. | 67287-39-2 |
| Molecular Formula | C16H17BrClNO2 |
| Molecular Weight | 370.7 g/mol |
| IUPAC Name | 9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide |
| Standard InChI | InChI=1S/C16H16ClNO2.BrH/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20;/h1-5,8,13,18-20H,6-7,9H2;1H |
| Standard InChI Key | RMIJGBMRNYUZRG-UHFFFAOYSA-N |
| SMILES | C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3.Br |
| Canonical SMILES | C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3.Br |
| Appearance | Assay:≥98%A crystalline solid |
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